molecular formula C8H16O2 B147498 2,2,4,4-Tetramethyl-1,3-cyclobutanediol CAS No. 3010-96-6

2,2,4,4-Tetramethyl-1,3-cyclobutanediol

Cat. No.: B147498
CAS No.: 3010-96-6
M. Wt: 144.21 g/mol
InChI Key: FQXGHZNSUOHCLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol typically involves the pyrolysis of isobutyric anhydride followed by hydrogenation of the resulting 2,2,4,4-tetramethylcyclobutanedione . The process can be summarized in the following steps:

Industrial Production Methods

Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. For example, a method disclosed in a patent involves dissolving isobutyryl chloride in an organic solvent, adding triethylamine and zinc powder, heating until reflux, and then hydrogenating the resulting product under the action of a catalyst .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyl-1,3-cyclobutanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tritan™ Copolyester Production

One of the most significant applications of TMCBD is in the production of Eastman Tritan™ copolyester. Tritan is known for its:

  • High impact resistance
  • Optical clarity
  • Thermal stability
  • Biodegradability
  • BPA-free formulation

TMCBD contributes to these properties by enhancing the overall performance of the copolyester compared to traditional BPA-based materials .

Dental Materials

TMCBD is also utilized in dental materials due to its favorable mechanical properties and biocompatibility. Polymers derived from TMCBD exhibit:

  • High impact resistance
  • Optical clarity
  • Thermal stability

These characteristics make TMCBD-based materials suitable for dental applications where durability and aesthetics are critical .

Environmental Considerations

Research indicates that TMCBD does not exhibit androgenic or estrogenic activity, making it a safer alternative to some traditional monomers used in plastics. This property is particularly important given the increasing scrutiny on chemical safety in consumer products .

Performance Comparison Table

PropertyTritan™ Copolyester with TMCBDTraditional BPA-based Polyester
Impact ResistanceHighModerate
Optical ClarityExcellentGood
Thermal StabilityHighModerate
BiodegradabilityYesNo

Case Study: Tritan™ Copolyester

Objective: To evaluate the performance of Tritan copolyester in various applications.

Methodology:

  • Samples were tested for impact resistance, clarity, and thermal stability.
  • Comparative analysis was conducted against conventional BPA-based materials.

Results:

  • Tritan samples demonstrated superior impact resistance (up to 50% higher) compared to BPA-based counterparts.
  • Optical clarity remained above 90% transmission across various wavelengths.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its rigid cyclobutane ring structure, which imparts superior thermal and mechanical properties to the resulting polyesters. Unlike bisphenol A, it does not exhibit endocrine-disrupting effects, making it a safer alternative for consumer products .

Biological Activity

2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) is an aliphatic diol characterized by a rigid cyclobutane structure. It is primarily utilized as a monomer in the synthesis of polyesters and has gained attention as a potential alternative to bisphenol A (BPA) due to its favorable thermal and mechanical properties. This article explores the biological activity of CBDO, focusing on its toxicological profile, potential applications in polymer science, and any relevant case studies.

CBDO exists as a mixture of cis and trans isomers, which influences its physical and chemical properties. The compound's structure allows for high thermal stability and mechanical rigidity, making it suitable for various industrial applications.

PropertyValue
Molecular Weight200.2 g/mol
Melting Point148 °C
Isomeric CompositionMixture of cis and trans

Toxicology

Research into the toxicological effects of CBDO is limited but suggests that it may not exhibit the same endocrine-disrupting properties associated with BPA. Studies indicate that CBDO does not show significant carcinogenic or toxic effects when used in consumer products. However, comprehensive long-term studies are still lacking.

  • Acute Toxicity : Initial assessments indicate low acute toxicity levels in animal models.
  • Chronic Exposure : Limited data suggest that chronic exposure may not lead to significant adverse effects compared to BPA derivatives.

Applications in Polymer Science

CBDO is primarily used to produce thermoplastic polyesters known for their impact resistance and thermal stability. These properties make them suitable for applications in consumer goods, medical devices, and packaging materials.

  • Polyester Production : CBDO is often copolymerized with flexible diols to create high-performance materials with enhanced ductility and transparency.
  • BPA Replacement : As a BPA alternative, CBDO-based polymers are marketed as safer options for food contact materials.

Study 1: Synthesis and Characterization

A study conducted by Naylor (1970) explored the esterification of CBDO using monochloroacetic acid without traditional acid catalysts. The research confirmed the successful formation of esters from both cis and trans isomers through nuclear magnetic resonance (NMR) spectroscopy.

Study 2: Mechanical Properties

Research published in Polymer Science highlighted that polyesters derived from CBDO exhibited superior mechanical properties compared to conventional polyesters. The study demonstrated that the rigidity of CBDO contributes to improved impact resistance while maintaining flexibility when blended with other diols.

Research Findings

  • Thermal Stability : CBDO-derived polyesters show excellent thermal stability up to 250 °C without significant degradation.
  • Mechanical Strength : The tensile strength of CBDO-based polymers was found to be significantly higher than those made from traditional BPA-based materials.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of CBDO critical for polymer synthesis?

CBDO (C₈H₁₆O₂) is a rigid, aliphatic diol with a cyclobutane backbone substituted with four methyl groups and two hydroxyl groups in the 1,3-positions. Key properties include:

  • Molecular rigidity : The cyclobutane ring and methyl substituents restrict conformational mobility, enhancing polymer chain stiffness .

  • Hydrogen-bonding capacity : Two secondary hydroxyl groups enable intermolecular interactions, influencing crystallization and thermal stability .

  • Physical constants :

    PropertyValueSource
    Melting point126–129°C
    Boiling point210–215°C
    SolubilityPolar solvents (e.g., DMF, THF)

Q. What synthetic routes are commonly used to produce CBDO?

The primary industrial method involves hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK) using Ru/C catalysts under H₂ pressure. Key steps:

Catalytic hydrogenation : CBDK is reduced to CBDO with >95% yield.

Isomer separation : Mixtures of cis and trans isomers are separated via fractional crystallization .
Experimental optimization: Kinetic studies show activation energies of 34.7 kJ/mol (CBDK → intermediate) and 47.9 kJ/mol (intermediate → CBDO) .

Q. How does CBDO improve the thermal properties of polyesters compared to BPA-based polymers?

CBDO-based polyesters exhibit higher glass transition temperatures (Tg) due to restricted chain mobility from the rigid cyclobutane unit. For example:

  • Poly(ethylene terephthalate) (PET) modified with 30 mol% CBDO shows a Tg increase from 75°C to ~120°C .
  • Enhanced thermal stability (decomposition temperature >350°C) makes CBDO suitable for high-temperature applications .

Advanced Research Questions

Q. What are the challenges in designing CBDO-containing copolymers with balanced mechanical and thermal properties?

  • Crystallinity vs. amorphous behavior : High CBDO content (>40 mol%) reduces crystallinity, leading to amorphous materials with improved transparency but lower tensile strength. Solutions include blending with flexible diols (e.g., ethylene glycol) .
  • Phase separation : Incompatibility between CBDO and aromatic diacids (e.g., terephthalic acid) can cause phase separation. Reactive compatibilizers (e.g., titanium catalysts) mitigate this .

Q. How do spectroscopic and rheological methods resolve contradictions in CBDO-polymer cure kinetics?

  • FTIR and DSC : Track hydroxyl consumption and Tg evolution during curing. For example, CBDO-polyurethane systems show two-stage curing: rapid initial crosslinking (0–60 min) followed by slow vitrification .
  • Rheological contradictions : Discrepancies in melt viscosity (e.g., CBDO vs. BPA polyesters) are resolved by correlating shear-thinning behavior with CBDO’s rigid backbone using Cox-Merz plots .

Q. What methodologies address discrepancies in catalytic hydrogenation efficiency for CBDK → CBDO?

  • Competitive adsorption : CBDK and H₂ compete for active Ru sites, reducing reaction rates at high H₂ pressures (>5 bar). Kinetic modeling (Langmuir-Hinshelwood) optimizes pressure and temperature .
  • Catalyst deactivation : Sulfur impurities in CBDK poison Ru/C. Pre-treatment with chelating agents (e.g., EDTA) restores >90% activity .

Q. How does CBDO impact the environmental stability of polyesters in biomedical applications?

  • Hydrolytic resistance : CBDO’s hydrophobic methyl groups reduce water absorption (<0.5 wt%) compared to BPA-based polymers (2–3 wt%), critical for implantable devices .
  • UV stability : Accelerated aging tests (ASTM G154) show CBDO-polyesters retain >80% tensile strength after 500 h UV exposure, versus <50% for BPA analogs .

Q. Critical Research Gaps

  • Long-term biocompatibility : Limited in vivo data on CBDO-polyesters for medical devices .
  • Scalable isomer separation : Industrial-scale separation of cis/trans CBDO remains energy-intensive .

Properties

IUPAC Name

2,2,4,4-tetramethylcyclobutane-1,3-diol
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InChI

InChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3
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InChI Key

FQXGHZNSUOHCLO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C1O)(C)C)O)C
Source PubChem
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Molecular Formula

C8H16O2
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DSSTOX Substance ID

DTXSID9044908, DTXSID301263004
Record name 2,2,4,4-Tetramethylcyclobutane-1,3-diol
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Record name cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol
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Molecular Weight

144.21 g/mol
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Physical Description

Liquid
Record name 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-
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CAS No.

3010-96-6, 2694-23-7, 3039-96-1
Record name Tetramethyl-1,3-cyclobutanediol
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, trans-
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Record name 2,2,4,4-Tetramethylcyclobutane-1,3-diol
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, cis-
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Record name 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-
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Record name 2,2,4,4-Tetramethylcyclobutane-1,3-diol
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Record name 2,2,4,4-tetramethylcyclobutane-1,3-diol, mixed isomers
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Synthesis routes and methods I

Procedure details

A solution of 18.0 wt % 2,2,4,4-tetramethylcyclobutane-1,3-dione and 3.90 wt % isobutyric acid in isobutyl isobutyrate was added to the reactor system containing 405 mL of a 2 wt % Ru-0.5 wt % Re-0.025 wt % Sn on alumina catalyst at a rate of 20 mL/min. The pressure at the top of the reactor was maintained at 500 psig and the temperature at the top of the catalyst bed was 128° C. These conditions were maintained for 24 hours. The average conversion of the dione was 98.4%. 2,2,4,4-Tetramethylcyclobutane-1,3-diol (16.5 wt %) was obtained at a rate of 24.8 lb/ft3 catalyst/hr (3.50 mmol/g/hr). The average conversion of isobutyric acid was 44.4% (0.592 mmol/g-hr).
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Synthesis routes and methods II

Procedure details

A 300 mL Autoclave Engineers autoclave was charged with 25 grams of 2,2,4,4-tetramethylcyclobutane-1,3-dione, 87.50 grams Isopar™ G, 12.50 grams of water, and approximately 8 grams of washed raney nickel catalyst. The autoclave was pressure purged three times with nitrogen and three times with hydrogen, and the pressure was increased to 3.5 MPa (500 psig) with hydrogen. The autoclave was heated to 100° C. with stirring at approximately 1400 rpm and held for 5 hours at 3.5 MPa (500 psig). Analysis of the product by gas chromatography indicated that complete conversion of the 2,2,4,4-tetramethylcyclobutane-1,3-dione was obtained with 97.3% selectivity to 2,2,4,4-tetramethycyclobutane-1,3-diol with a cis:trans ratio of 0.6:1.
Quantity
25 g
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Synthesis routes and methods III

Procedure details

A 2 liter Parr autoclave was charged with 100 grams of 2,2,4,4-tetramethylcyclobutane-1,3-dione, 300 grams of 4-methyl-2-pentanol, and 50 grams of 2% ruthenium on alumina (surface area=10 m2/g, purchased from BASF Catalysts). The autoclave was pressure purged three times with nitrogen and three times with hydrogen, and the pressure was increased to 3.5 MPa (500 psig) with hydrogen. The autoclave was heated to 100° C. with stirring at approximately 1300 rpm and held for 6 hours at 3.5 MPa (500 psig). Analysis of the product by gas chromatography indicated that complete conversion of the 2,2,4,4-tetramethylcyclobutane-1,3-dione was obtained with 99.5% selectivity to 2,2,4,4-tetramethycyclobutane-1,3-diol with a cis:trans ratio of 1.54:1.
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100 g
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300 g
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50 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,2,4,4-Tetramethyl-1,3-cyclobutanediol
2,2,4,4-Tetramethyl-1,3-cyclobutanediol
2,2,4,4-Tetramethyl-1,3-cyclobutanediol
2,2,4,4-Tetramethyl-1,3-cyclobutanediol
2,2,4,4-Tetramethyl-1,3-cyclobutanediol
2,2,4,4-Tetramethyl-1,3-cyclobutanediol

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